INMT Inhibition Compared to PDAT
3-Ethyl-5-methyl-1H-indole inhibits human indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM (12 µM) [1]. In contrast, the commercially available noncompetitive INMT inhibitor PDAT exhibits a Ki of 84,000 nM (84 µM) against rabbit lung INMT [2]. The target compound demonstrates 7-fold greater potency (Ki difference = 7×) in enzyme inhibition assays. This difference suggests that 3-ethyl-5-methyl-1H-indole may serve as a more sensitive chemical probe for INMT activity studies or as a starting point for developing more potent INMT inhibitors.
| Evidence Dimension | Inhibitory constant (Ki) against indole N-methyltransferase |
|---|---|
| Target Compound Data | Ki = 12,000 nM (12 µM) |
| Comparator Or Baseline | PDAT: Ki = 84,000 nM (84 µM) |
| Quantified Difference | 7-fold stronger inhibition (12 µM vs 84 µM) |
| Conditions | Human INMT vs rabbit lung INMT; enzyme inhibition assay |
Why This Matters
A 7-fold stronger Ki provides a quantitative basis for selecting this compound over PDAT for experiments requiring more potent INMT inhibition or for structure-activity relationship (SAR) studies aiming to optimize potency.
- [1] BindingDB. BDBM50367839 (CHEMBL2368635): Ki = 1.20E+4 nM against human indolethylamine N-methyltransferase. Accessed 2026. View Source
- [2] Adooq. PDAT (A26767): Ki = 84 µM for rabbit lung INMT. Accessed 2026. View Source
